Fmoc-d-lys(palm)-oh

Catalog No.
S1794149
CAS No.
1301706-55-7
M.F
C37H54N2O5
M. Wt
606,85 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-d-lys(palm)-oh

CAS Number

1301706-55-7

Product Name

Fmoc-d-lys(palm)-oh

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid

Molecular Formula

C37H54N2O5

Molecular Weight

606,85 g/mole

InChI

InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m1/s1

SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Solid-Phase Peptide Synthesis (SPPS)

  • Fmoc-d-Lys(palm)-oh is a building block for peptides containing D-Lysine with a palmitoyl side chain attached.
  • SPPS is a technique for creating peptides, which are chains of amino acids. Peptides play a vital role in biological processes .
  • By incorporating Fmoc-d-Lys(palm)-oh into the peptide chain, researchers can introduce specific properties, such as altered folding or targeting to cell membranes due to the presence of the palmitoyl group .

Applications in Studying Protein-Protein Interactions

  • Peptides containing D-Lys(palm) can be used as probes to study protein-protein interactions .
  • The palmitoyl group can anchor the peptide to cell membranes, allowing researchers to investigate how proteins interact with each other on the cell surface .

Liraglutide Analogs

  • Fmoc-d-Lys(palm)-oh is a relevant building block for synthesizing analogs of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used as a medication .
  • By replacing the L-Lysine with D-Lysine and adding a palmitoyl group, researchers can create modified Liraglutide analogs with potentially altered properties, such as increased potency or longer duration of action .

Fmoc-d-Lys(palm)-oh, also known as Fmoc-D-lysine(palmitoyl)-OH, is a building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides (short chains of amino acids) by sequentially adding amino acids one by one to a solid support. Fmoc-d-Lys(palm)-oh specifically incorporates a D-isomer of lysine (d-Lys) with a palmitoyl (palm) fatty acid attached [].

The significance of Fmoc-d-Lys(palm)-oh lies in its ability to introduce specific functionalities into peptides. The d-Lys isomer provides a degree of conformational control, potentially influencing the peptide's final structure and function. The palmitoyl group can enhance the properties of the resulting peptide, such as increasing its cell permeability or membrane interaction.


Molecular Structure Analysis

Fmoc-d-Lys(palm)-oh consists of three main parts:

  • Fmoc protecting group: Fmoc (Fluorenylmethoxycarbonyl) is a protecting group that shields the N-terminus (amino group) of the lysine during peptide synthesis []. This allows for selective coupling of the desired amino acid to the C-terminus (carboxyl group).
  • d-Lysine: The core structure is a d-isomer of lysine, an essential amino acid. The "d" denotes the stereochemistry, meaning the arrangement of functional groups around the central carbon atom is mirrored compared to the naturally occurring L-isomer of lysine.
  • Palmitoyl group: Attached to the side chain of the d-Lysine is a palmitoyl fatty acid (C16H31COOH). This hydrophobic chain introduces lipid-like properties to the molecule [].

The overall structure results in a complex molecule with a bulky Fmoc group, a central lysine backbone, and a long, fatty acid tail.


Chemical Reactions Analysis

The key chemical reaction involving Fmoc-d-Lys(palm)-oh is its incorporation into a peptide chain during SPPS. This involves a series of coupling reactions where the Fmoc group is removed from the d-Lysine, allowing it to react with the C-terminus of the growing peptide chain. The specific coupling reagents and conditions depend on the chosen method of SPPS [].

Degradation of Fmoc-d-Lys(palm)-oh can occur under acidic or basic conditions, leading to cleavage of the Fmoc group or the palmitoyl chain.


Physical And Chemical Properties Analysis

  • Solid at room temperature: The presence of the bulky Fmoc group and the long palmitoyl chain suggests a solid state at room temperature.
  • Poor water solubility: The hydrophobic nature of the palmitoyl group likely reduces solubility in water.
  • Soluble in organic solvents: The molecule might be soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane or dimethylformamide (DMF) [].
  • Potential irritant: Organic compounds can irritate skin and eyes. Wear gloves and safety glasses when handling.
  • Potential respiratory irritant: Avoid inhalation of dust or aerosols.
  • Proper disposal: Follow institutional guidelines for disposal of chemical waste.

XLogP3

10.4

Dates

Modify: 2023-08-15

Explore Compound Types